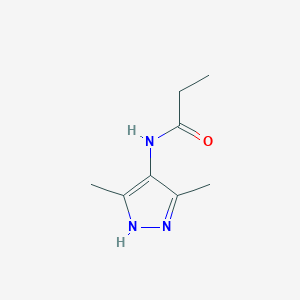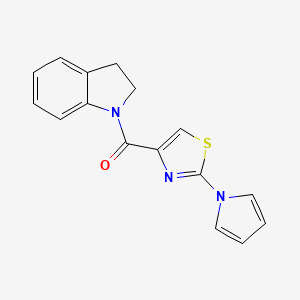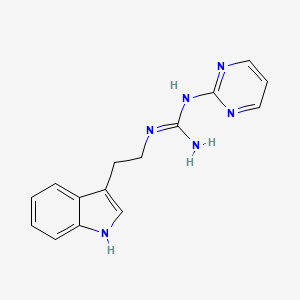![molecular formula C21H22N6O2S B12203308 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12203308.png)
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features both an indole and a tetrazole moiety. The indole nucleus is known for its presence in many bioactive molecules, while the tetrazole ring is often used in medicinal chemistry for its bioisosteric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the indole and tetrazole derivatives using a suitable linker, such as an acetamide group, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring could yield indole-3-carboxylic acid, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and viral infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole and tetrazole moieties can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure but lacks the tetrazole moiety.
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to the presence of both the indole and tetrazole moieties, which confer a combination of biological activities and chemical reactivity that is not commonly found in other compounds .
Properties
Molecular Formula |
C21H22N6O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H22N6O2S/c1-14-4-3-5-16(10-14)27-21(24-25-26-27)30-13-20(28)22-9-8-15-12-23-19-11-17(29-2)6-7-18(15)19/h3-7,10-12,23H,8-9,13H2,1-2H3,(H,22,28) |
InChI Key |
IDMBDCGFIMICCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12203226.png)
![2-(3-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12203228.png)
![4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole](/img/structure/B12203231.png)

![2-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12203249.png)
![10-ethyl-2-(3-hydroxy-4-methoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B12203251.png)

![N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12203265.png)
![6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12203270.png)
![2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol](/img/structure/B12203283.png)

)amine](/img/structure/B12203289.png)
![5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole](/img/structure/B12203296.png)

